1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 932990-85-7
VCID: VC11887054
InChI: InChI=1S/C22H20N4O3/c1-15-6-8-17(9-7-15)23-22(29)18-10-11-20(27)26(24-18)14-21(28)25-13-12-16-4-2-3-5-19(16)25/h2-11H,12-14H2,1H3,(H,23,29)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43
Molecular Formula: C22H20N4O3
Molecular Weight: 388.4 g/mol

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 932990-85-7

Cat. No.: VC11887054

Molecular Formula: C22H20N4O3

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide - 932990-85-7

Specification

CAS No. 932990-85-7
Molecular Formula C22H20N4O3
Molecular Weight 388.4 g/mol
IUPAC Name 1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C22H20N4O3/c1-15-6-8-17(9-7-15)23-22(29)18-10-11-20(27)26(24-18)14-21(28)25-13-12-16-4-2-3-5-19(16)25/h2-11H,12-14H2,1H3,(H,23,29)
Standard InChI Key RVVBOMRSSUXGQH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43

Introduction

The compound 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide represents a complex chemical structure combining features of indole derivatives, pyridazine frameworks, and carboxamide functionalities. Such compounds are often investigated for their potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article provides a detailed review of the compound's structure, synthesis, properties, and potential applications.

Structural Composition

2.1 Molecular Formula and Weight

  • Molecular Formula: C20H20N4O3

  • Molecular Weight: Approximately 364.40 g/mol

2.2 Chemical Structure
The compound consists of:

  • A pyridazine ring substituted with a carboxamide group.

  • A 2,3-dihydroindole (indoline) moiety, which is linked to the pyridazine core via a ketoethyl group.

  • A para-methylphenyl group attached to the amide nitrogen.

This unique combination of functional groups suggests potential for diverse biological interactions.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Formation of the pyridazine core through cyclization reactions involving hydrazine derivatives and diketones.

  • Introduction of the indoline moiety via alkylation or acylation using appropriate indole derivatives.

  • Amide bond formation with para-methyl aniline or similar precursors.

Detailed synthetic schemes are often tailored to optimize yield and purity while minimizing side reactions.

Biological Activity

5.1 Potential Anticancer Properties
Indole and pyridazine derivatives are widely studied for their anticancer potential due to their ability to:

  • Interact with DNA or RNA.

  • Inhibit key enzymes like kinases or topoisomerases.

  • Induce apoptosis in cancer cells.

5.2 Antimicrobial Activity
The presence of both indoline and pyridazine groups suggests possible antimicrobial activity against bacterial and fungal pathogens.

5.3 Enzyme Inhibition
Carboxamide-containing compounds are known to inhibit various enzymes by mimicking natural substrates or binding at active sites.

Research Findings

Although specific data for this exact compound is limited, similar structures have shown promising results in preclinical studies:

Study TypeFindings
Cytotoxicity AssaysCompounds with indoline and pyridazine cores have shown IC50 values in the micromolar range against cancer cell lines .
Molecular DockingHigh binding affinity to targets like kinases and proteases .
ADMET EvaluationFavorable drug-like properties with good absorption and metabolic stability .

Applications

Potential applications for this compound include:

  • Drug Development: As a lead compound for anticancer or antimicrobial drugs.

  • Chemical Biology Tools: To study enzyme mechanisms or cellular pathways.

  • Material Science: Due to its stable aromatic framework, it may find use in organic electronics.

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